Elacestrant dihydrochloride
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Overview
Description
Elacestrant Hydrochloride is a non-steroidal small molecule and an estrogen receptor antagonist. It is primarily used to treat estrogen receptor-positive, human epidermal growth factor receptor 2-negative, estrogen receptor 1-mutated advanced or metastatic breast cancer. This compound is marketed under the brand name Orserdu and was approved by the Food and Drug Administration in January 2023 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elacestrant Hydrochloride is synthesized by treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane in the presence of potassium acetate and palladium chloride (PPh3)2. This reaction yields 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Industrial Production Methods: The industrial production of Elacestrant Hydrochloride involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards for clinical use.
Chemical Reactions Analysis
Types of Reactions: Elacestrant Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons .
Scientific Research Applications
Elacestrant Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying estrogen receptor antagonists and selective estrogen receptor degraders.
Biology: It is used to study the molecular mechanisms of estrogen receptor signaling and degradation.
Medicine: It is used in clinical trials and treatments for estrogen receptor-positive, human epidermal growth factor receptor 2-negative, estrogen receptor 1-mutated advanced or metastatic breast cancer
Industry: It is used in the pharmaceutical industry for the development of new cancer therapies.
Mechanism of Action
Elacestrant Hydrochloride binds to estrogen receptor-alpha and acts as a selective estrogen receptor degrader. It blocks the transcriptional activity of the estrogen receptor and promotes its degradation. This mechanism helps in treating endocrine-resistant breast cancers by reducing the estrogen receptor-mediated growth signaling .
Comparison with Similar Compounds
Fulvestrant: Another selective estrogen receptor degrader, but unlike Elacestrant Hydrochloride, it is not orally bioavailable.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can act as an agonist in other tissues.
Raloxifene: Another selective estrogen receptor modulator with similar properties to Tamoxifen but with different tissue selectivity
Uniqueness of Elacestrant Hydrochloride: Elacestrant Hydrochloride is unique due to its oral bioavailability and its ability to degrade estrogen receptors selectively. This makes it a valuable therapeutic option for patients with endocrine-resistant breast cancers .
Properties
IUPAC Name |
(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHYCAZOCBCRQ-FBHGDYMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349723-93-8 |
Source
|
Record name | Elacestrant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELACESTRANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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